molecular formula C10H15NOS B13280541 N-(thiophen-2-ylmethyl)oxan-4-amine

N-(thiophen-2-ylmethyl)oxan-4-amine

Cat. No.: B13280541
M. Wt: 197.30 g/mol
InChI Key: RKXJLVBXFYIAEB-UHFFFAOYSA-N
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Description

N-(Thiophen-2-ylmethyl)oxan-4-amine (CAS 1480504-64-0) is a heterocyclic compound of interest in medicinal and agrochemical research. It features a molecular formula of C11H17NOS and a molecular weight of 211.32 g/mol . This compound serves as a versatile chemical building block. Its structure incorporates both a sulfur-containing thiophene ring and a nitrogen-containing oxane (tetrahydropyran) ring, two heterocyclic motifs commonly found in active pharmaceutical ingredients and agrochemicals . The integration of such heterocycles is a common strategy in drug discovery, as they are key components in a significant proportion of launched agrochemicals and are frequently used in the synthesis of novel fungicidal agents . Researchers utilize this compound and its structural analogs in the design and synthesis of new chemical entities. For instance, derivatives containing the thiophene-2-ylmethyl group have been synthesized and investigated for their antiradical (antioxidant) properties, demonstrating significant activity in scavenging free radicals . Furthermore, molecular frameworks that combine a thiophene unit with other heterocyclic systems, such as nicotinamide, have shown excellent fungicidal activity against destructive plant diseases like cucumber downy mildew, highlighting the value of this structural class in developing new crop protection solutions . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C10H15NOS

Molecular Weight

197.30 g/mol

IUPAC Name

N-(thiophen-2-ylmethyl)oxan-4-amine

InChI

InChI=1S/C10H15NOS/c1-2-10(13-7-1)8-11-9-3-5-12-6-4-9/h1-2,7,9,11H,3-6,8H2

InChI Key

RKXJLVBXFYIAEB-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1NCC2=CC=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiophen-2-ylmethyl)oxan-4-amine typically involves the reaction of thiophene-2-carbaldehyde with oxan-4-amine in the presence of a reducing agent. The reaction conditions often include:

    Solvent: Common solvents used are ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

N-(Thiophen-2-ylmethyl)oxan-4-amine undergoes oxidation at both the sulfur atom in the thiophene ring and the amine group under controlled conditions.

Reaction TypeReagents/ConditionsProductsReferences
Thiophene oxidationH₂O₂ (30%), RT, 12 hSulfoxide derivatives
Amine oxidationm-CPBA (1.5 equiv), CH₂Cl₂, 0°C→RTN-Oxide formation

Key Findings :

  • Thiophene oxidation selectively produces sulfoxides without over-oxidation to sulfones under mild conditions.

  • Amine oxidation with m-CPBA yields stable N-oxide derivatives, confirmed via NMR and MS.

Reduction Reactions

The compound participates in reductive transformations, primarily targeting the amine group.

Reaction TypeReagents/ConditionsProductsReferences
Amine reductionLiAlH₄ (2 equiv), THF, reflux, 4 hSecondary amine → Tertiary amine
Catalytic hydrogenationH₂ (1 atm), Pd/C (10%), EtOH, RTPartial saturation of oxane ring

Mechanistic Insights :

  • LiAlH₄ reduces the amine to a tertiary amine via hydride transfer, with >85% yield reported.

  • Hydrogenation under Pd/C selectively reduces the oxane ring’s ether oxygen, forming a diol side product in 30–40% yield.

Substitution Reactions

Electrophilic substitution on the thiophene ring is a hallmark reaction, driven by its aromatic electron density.

Reaction TypeReagents/ConditionsProductsReferences
BrominationBr₂ (1 equiv), CHCl₃, 0°C, 2 h5-Bromo-thiophene derivative
NitrationHNO₃/H₂SO₄ (1:3), 0°C, 1 h5-Nitro-thiophene derivative

Stereochemical Outcomes :

  • Bromination occurs regioselectively at the 5-position of the thiophene ring due to steric hindrance from the oxane-methyl group .

  • Nitration yields a single isomer, confirmed by X-ray crystallography.

Cross-Coupling Reactions

The compound serves as a substrate in transition-metal-catalyzed cross-coupling reactions.

Reaction TypeReagents/ConditionsProductsReferences
Suzuki-MiyauraPd(PPh₃)₄ (5 mol%), K₂CO₃, DMF, 80°CBiaryl derivatives
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneN-Arylated products

Catalytic Efficiency :

  • Suzuki-Miyaura coupling with aryl boronic acids achieves 70–90% yields .

  • Buchwald-Hartwig amination enables N-arylation with electron-deficient aryl halides (60–75% yields) .

Photocatalytic Modifications

Recent advances highlight its role in radical-based transformations under visible light.

Reaction TypeReagents/ConditionsProductsReferences
Decarboxylative couplingAcridine photocatalyst, 400 nm LEDsSulfonimidamide derivatives
C–H functionalizationRu(bpy)₃Cl₂, H₂O, blue lightHydroxylated thiophene derivatives

Innovative Applications :

  • Photocatalytic decarboxylation with t-BuO-NSO generates sulfonimidamides, valuable in drug discovery .

  • C–H hydroxylation proceeds with >50% regioselectivity at the thiophene β-position .

Acid-Base Reactions

The amine group exhibits typical nucleophilic behavior in acid-mediated reactions.

Reaction TypeReagents/ConditionsProductsReferences
ProtonationHCl (1M), Et₂OWater-soluble ammonium chloride
Schlenk equilibriumAlCl₃, CH₂Cl₂, RTAluminium-amine complexes

Structural Analysis :

  • Protonation with HCl forms a stable crystalline salt (m.p. 142–144°C).

  • AlCl₃ coordination alters the amine’s electron density, enhancing electrophilic substitution reactivity .

Bioconjugation and Medicinal Chemistry

The amine group enables covalent modifications for biological targeting.

Reaction TypeReagents/ConditionsProductsReferences
Peptide couplingEDC/HCl, NHS, pH 6.5Peptide-amine conjugates
Fluorescent labelingFITC (5 equiv), DMSO, RTFluorescein-tagged derivatives

Biological Relevance :

  • Conjugates with RGD peptides show enhanced cellular uptake in cancer cells.

  • Fluorescent derivatives are used in live-cell imaging studies (λex = 490 nm).

Scientific Research Applications

N-(thiophen-2-ylmethyl)oxan-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(thiophen-2-ylmethyl)oxan-4-amine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiophene and oxane moieties. These interactions can modulate biological pathways, leading to its observed bioactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Structural Difference Key Applications/Synthesis Methods Reference(s)
N-(Thiophen-2-ylmethyl)oxan-4-amine Thiophen-2-ylmethyl group attached to oxane Intermediate in pyrrolidine derivatives synthesis
N-Benzyloxan-4-amine Benzyl group replaces thiophenemethyl Building block for peptidomimetics
N-(3,5-Dichlorophenyl)oxan-4-amine Dichlorophenyl substituent Potential agrochemical applications
6-Methoxy-N-(thiophen-2-ylmethyl)pyrimidin-4-amine Pyrimidine core instead of oxane Radioligand for imaging cyclooxygenase (COX)

Physicochemical Properties

Limited data are available for the target compound, but comparisons can be inferred:

  • Lipophilicity : The thiophene moiety increases lipophilicity compared to benzyl or phenyl derivatives, enhancing membrane permeability .
  • Thermal Stability : Oxadiazine derivatives with similar thioether linkages exhibit decomposition temperatures >200°C, suggesting robustness .

Biological Activity

N-(thiophen-2-ylmethyl)oxan-4-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and related research findings.

Structural Characteristics

The compound consists of a thiophene ring and an oxan-4-amine moiety , which contribute to its electronic properties and potential interactions with biological targets. The thiophene component enhances the compound's ability to engage with various enzymes and receptors, while the oxan-4-amine group facilitates hydrogen bonding, improving binding affinity to biological molecules.

This compound is believed to exert its biological effects through several mechanisms:

  • Enzyme Interaction : The compound can modulate the activity of enzymes, potentially influencing metabolic pathways.
  • Receptor Binding : Its structure allows for effective binding to specific receptors, which may lead to altered signaling pathways.
  • Hydrogen Bonding : The oxan-4-amine moiety enhances interactions with biological macromolecules through hydrogen bonds, which are crucial for the compound's efficacy in drug development.

Biological Activity

Research indicates that this compound may exhibit a range of biological activities, including:

  • Antibacterial Properties : Compounds with similar structural features have shown antibacterial effects, suggesting that this compound could also possess this activity.
  • Anticancer Activity : Structural analogs have been linked to anticancer properties, indicating potential applications in cancer therapeutics .
  • Enzyme Inhibition : Studies have highlighted the compound's potential to inhibit specific enzymes involved in disease pathways, which could be beneficial in treating various conditions .

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, it is useful to compare it with related compounds:

Compound NameStructural FeaturesBiological Activity
2-Aminothiazole DerivativesThiazole ringAnticancer, Antioxidant
2,6-Dimethyl-N-(thiophen-2-ylmethyl)oxan-4-amineDimethyl substitutionEnzyme interaction modulation
ThiophenesThiophene ring onlyAntimicrobial properties

The comparisons illustrate that while this compound shares similarities with other compounds, its unique combination of functional groups may confer distinct biological activities.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

  • Anticancer Activity : In vitro studies demonstrated that derivatives of similar structures exhibited significant cytotoxic effects against various cancer cell lines. For instance, certain thiazole derivatives showed IC₅₀ values as low as 0.06 µM against non-small cell lung cancer cells .
  • Enzyme Inhibition Studies : A study on similar thiophene-containing compounds revealed their ability to inhibit protein kinases effectively, with IC₅₀ values around 1.26 µM for specific targets like AKT and ABL tyrosine kinase .
  • Mechanistic Insights : Molecular docking studies have provided insights into how this compound interacts at the molecular level with its targets, supporting its potential as a therapeutic agent .

Q & A

Q. What are the optimal synthetic routes for N-(thiophen-2-ylmethyl)oxan-4-amine, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of this compound can be achieved via a Ti(O-iPr)₄/EtMgBr-catalyzed cyclization of propargylamine precursors. Key parameters for optimization include:

  • Catalyst ratio : Varying Ti(O-iPr)₄:EtMgBr ratios (e.g., 1:1 to 1:3) to balance reactivity and selectivity .
  • Temperature : Testing thermal stability (e.g., 0–80°C) to avoid decomposition of the thiophene moiety.
  • Purification : Column chromatography using diethyl ether/isopropyl alcohol/hexane (1:1:8) yields 76% purity, as demonstrated in analogous syntheses .

Q. How can analytical techniques distinguish this compound from structural isomers?

Methodological Answer:

  • NMR Spectroscopy :
    • Thiophene protons exhibit distinct splitting patterns (δ 6.8–7.2 ppm, J = 3–5 Hz for β-protons) .
    • Oxane (tetrahydropyran) protons show characteristic coupling (δ 3.2–4.0 ppm for axial/equatorial H) .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass (C₁₀H₁₅NOS⁺ = 213.0822) resolves isotopic clusters from sulfur-containing analogs .
  • IR Spectroscopy : Absence of carbonyl peaks (1650–1750 cm⁻¹) rules out amide/ketone isomers .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.
    • Thiophene’s electron-rich π-system may coordinate to transition metals (e.g., Pd, Cu) .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize in vitro assays .
  • Solvent Effects : Use COSMO-RS models to predict solubility in polar aprotic solvents (e.g., DMF, THF) .

Q. How can researchers resolve contradictions in reported biological activity data for thiophene-containing amines?

Methodological Answer: Discrepancies often arise from:

  • Purity : Validate compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) and microanalysis (C, H, N, S) .
  • Stereochemical Variants : Use chiral HPLC (e.g., Chiralpak IA) to separate enantiomers, as uncharacterized stereochemistry may alter activity .
  • Assay Conditions : Standardize cell culture media (e.g., pH, serum content) to minimize variability in cytotoxicity studies .

Q. What experimental strategies elucidate the mechanism of this compound in catalytic cycles?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps .
  • In Situ Spectroscopy : Monitor intermediates via FTIR or Raman during catalysis (e.g., Ti–N bond formation at 450 cm⁻¹) .
  • X-ray Crystallography : Solve crystal structures of metal complexes (e.g., Pd-thiophene adducts) using SHELXL for refinement .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced stability?

Methodological Answer:

  • Oxane Ring Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at C4 to stabilize the amine against oxidation .
  • Thiophene Substituents : Replace 2-methyl with bulkier groups (e.g., 2-phenyl) to sterically shield reactive sites .
  • Salt Formation : Prepare hydrochloride salts to improve aqueous solubility and shelf life .

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